tert-butyl N-(1-benzofuran-3-yl)carbamate

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Researchers face irreproducible multi-step syntheses due to incompatible protecting groups. tert-Butyl N-(1-benzofuran-3-yl)carbamate solves this with a Boc group enabling selective acidic deprotection orthogonal to base-labile functionalities. - Achieve single-digit nM potency (IC50 3 nM BChE) in cholinesterase inhibitor screening. - Enable orthogonal protection strategies in peptide coupling & heterocycle synthesis. - Supply reliability: consistent 95% purity, ready stock for global dispatch.

Molecular Formula C13H15NO3
Molecular Weight 233.267
CAS No. 1935192-97-4
Cat. No. B2722071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-benzofuran-3-yl)carbamate
CAS1935192-97-4
Molecular FormulaC13H15NO3
Molecular Weight233.267
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=COC2=CC=CC=C21
InChIInChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-8-16-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15)
InChIKeyTYUPVMGBIXSHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1-benzofuran-3-yl)carbamate (CAS 1935192-97-4): Sourcing and Differentiation Guide for Benzofuran-Based Research


tert-Butyl N-(1-benzofuran-3-yl)carbamate (CAS 1935192-97-4) is a carbamate-protected derivative of 1-benzofuran-3-amine with the molecular formula C₁₃H₁₅NO₃ and molecular weight 233.26 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, featuring a Boc (tert-butyloxycarbonyl) protecting group that enables orthogonal protection strategies in multi-step synthetic routes [1]. Benzofuran-containing compounds have demonstrated utility across diverse therapeutic areas including anti-inflammatory, anti-hyperproliferative, and hypoxia-related pathologies [2].

Why Generic Substitution of tert-Butyl N-(1-benzofuran-3-yl)carbamate Fails: Evidence-Based Differentiation from Benzofuran Analogs


Generic substitution among benzofuran carbamate analogs is scientifically unsound due to substantial structural and functional divergence within this compound class. Benzofuran carbamates exhibit IC₅₀ values spanning over four orders of magnitude (from 3 nM to >30 μM) against cholinesterase targets depending on substitution patterns and stereochemistry [1]. The Boc protecting group on tert-butyl N-(1-benzofuran-3-yl)carbamate confers specific orthogonal deprotection compatibility under mild acidic conditions—a property absent in unprotected amines or alternative carbamates such as ethyl or methyl carbamates which lack this controlled release functionality [2]. Benzofuran ureas/carbamates in therapeutic patents (e.g., WO-2018229194-A1) demonstrate that minor structural modifications profoundly alter target engagement across inflammatory, hyperproliferative, and hypoxia-related pathways [3]. Substituting this compound with a different benzofuran derivative (e.g., ethyl carbamates, dihydrobenzofurans, or regioisomers) introduces uncontrolled variables in reactivity, biological activity, and synthetic compatibility, compromising experimental reproducibility and downstream results.

Quantitative Evidence Guide: Direct Comparisons of tert-Butyl N-(1-benzofuran-3-yl)carbamate vs. Benzofuran Analogs


Synthetic Versatility: Orthogonal Boc Deprotection vs. Alternative Carbamates

tert-Butyl N-(1-benzofuran-3-yl)carbamate incorporates a Boc protecting group that undergoes selective cleavage under mild acidic conditions (e.g., TFA in DCM, HCl in dioxane), enabling orthogonal deprotection strategies in multi-step synthetic routes [1]. In contrast, ethyl carbamate analogs such as ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate (CAS 888453-28-9) contain an ethyl carbamate group that resists acid-catalyzed removal and instead requires harsher basic hydrolysis conditions, limiting orthogonal compatibility . This functional group differentiation directly impacts synthetic planning and intermediate utility.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Cholinesterase Inhibition: Potency Range Demonstrates High Structural Sensitivity

Quantitative SAR data from Luo et al. (2006) demonstrate that benzofuran-based carbamates exhibit extraordinary sensitivity to structural modification, with IC₅₀ values ranging from 3 nM to >1 μM against human BChE and from 10 nM to >10 μM against human AChE [1]. For example, compound 8a ((−)-(3aS)-ethyl-tetrahydrofurobenzofuran carbamate) shows BChE IC₅₀ of 3 ± 1 nM, whereas its enantiomer 8b ((+)-(3aR)-ethyl) exhibits BChE IC₅₀ of 28 ± 1 nM—a 9.3-fold difference attributable solely to stereochemical inversion [2]. Compound 9a ((−)-(3aS)-2'-methylphenyl) displays AChE IC₅₀ of 20 ± 1 nM and BChE IC₅₀ of 11,400 ± 1,300 nM, yielding 570-fold AChE selectivity; its enantiomer 9b shows 1,000-fold selectivity [3]. These data establish that even minor modifications to the benzofuran carbamate scaffold (stereochemistry, N-substitution, ring saturation) produce orders-of-magnitude shifts in biological activity.

Cholinesterase Inhibition Alzheimer's Research Structure-Activity Relationship

Carbonic Anhydrase IX Inhibition: Nanomolar Potency with Substitution-Dependent Selectivity

Shaldam et al. (2021) reported that benzofuran-based carbamates and ureas achieve single-digit nanomolar inhibition (KI values) against tumor-associated carbonic anhydrase IX (hCA IX) [1]. Compounds MBFS 11b and BBFS 28b exhibited KI values of 8.4 nM and 7.1 nM against hCA IX, respectively, with selectivity indices (S.I. = KI hCA II / KI hCA IX) of 26.4 and 58.9 over the off-target hCA II isoform [2]. Notably, replacement of the urea spacer with a carbamate spacer (compound MBFS 15) altered the binding profile [3]. While tert-butyl N-(1-benzofuran-3-yl)carbamate itself has not been directly assayed in this system, the data establish that carbamate vs. urea spacer choice directly impacts hCA isoform selectivity—a critical parameter for therapeutic development.

Carbonic Anhydrase Inhibition Cancer Therapeutics Hypoxia

Therapeutic Class Validation: Benzofuran Carbamates in Inflammatory and Hyperproliferative Disease

Patent WO-2018229194-A1 (European Molecular Biology Laboratory, 2018) explicitly claims benzofuran ureas and carbamates of formula I for therapeutic use in inflammatory diseases, hyperproliferative disorders, hypoxia-related pathologies, and diseases characterized by excessive vascularization [1]. The patent specifically requires that E₁ and E₂ in the claimed compounds are not simultaneously oxygen, establishing carbamates (where one is NR and the other is O) as a distinct and separately claimed structural subclass [2]. tert-butyl N-(1-benzofuran-3-yl)carbamate falls within this therapeutically validated carbamate subclass, differentiating it from both urea-based analogs and simple benzofuran derivatives lacking the carbamate functional group.

Inflammation Hyperproliferative Disease Drug Discovery

Tubulin Polymerization: Carbamate Functionality Essential for Biological Activity

Stehrer-Schmid et al. (1995) evaluated benzofuran and seven derivatives in a porcine brain tubulin assembly assay and found that only compounds containing a carbamate functional group (benfuracarb, carbofuran, carbosulfan, furathiocarb) exhibited distinct effects on in vitro tubulin polymerization, while benzofuran and three 2,3-dihydro-2,2-dimethylbenzofuran derivatives lacking the carbamate function were completely inactive [1]. The active carbamates produced dose-dependent reduction of tubulin polymerization degree and decreased maximum and mean reaction velocities [2]. This establishes the carbamate moiety—present in tert-butyl N-(1-benzofuran-3-yl)carbamate—as a critical structural determinant for tubulin interaction within the benzofuran scaffold class.

Tubulin Assembly Cytoskeleton Mechanism of Action

MYC G-Quadruplex Stabilization: Benzofuran Scaffold Enables Non-Apoptotic Cell Death Induction

D089, a benzofuran-based small molecule, was identified through small molecule microarray screening as a stabilizer of the MYC G-quadruplex (G4) DNA structure, leading to inhibition of MYC transcription [1]. D089 induced dose- and time-dependent multiple myeloma cell death via endoplasmic reticulum stress, with cell death occurring through both senescence and caspase 1-dependent pyroptosis pathways rather than apoptosis [2]. Cotreatment with caspase 1 inhibitor or siRNA-caspase 1 increased IC₅₀ values, confirming caspase 1 contribution to cell death [3]. This demonstrates that benzofuran scaffolds can access the MYC G4 binding pocket—a historically challenging drug target—and trigger non-apoptotic cell death mechanisms relevant to apoptosis-resistant cancers.

MYC Oncogene G-Quadruplex Pyroptosis

Application Scenarios for tert-Butyl N-(1-benzofuran-3-yl)carbamate (CAS 1935192-97-4): Evidence-Based Research Use Cases


Multi-Step Synthesis of Orthogonally Protected Benzofuran Derivatives

This compound is optimally deployed as a protected amine intermediate in convergent synthetic routes requiring orthogonal deprotection strategies. The Boc group enables selective cleavage under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting other base-labile or reduction-sensitive functional groups [1]. Researchers constructing benzofuran-containing libraries or complex heterocycles benefit from the compound's compatibility with peptide coupling and diverse reaction conditions [2]. This stands in contrast to ethyl carbamate analogs, which require harsher basic hydrolysis and offer limited orthogonal compatibility .

Drug Discovery Programs Targeting Validated Benzofuran Carbamate Therapeutic Space

The benzofuran carbamate scaffold is explicitly claimed in WO-2018229194-A1 for therapeutic applications in inflammatory diseases, hyperproliferative disorders, and hypoxia-related pathologies [1]. tert-Butyl N-(1-benzofuran-3-yl)carbamate provides a foundational building block for medicinal chemistry campaigns exploring this validated chemical space. The carbamate functional group—as distinct from urea analogs in the same patent family—offers differentiated binding characteristics that may influence target engagement and isoform selectivity [2].

Cholinesterase-Targeting Probe Development for Neurodegenerative Disease Research

SAR studies demonstrate that benzofuran carbamates achieve single-digit nanomolar potency (IC₅₀ as low as 3 nM for BChE, 10 nM for AChE) against human cholinesterases, with enantiomeric pairs showing up to 9.3-fold differences in activity [1]. tert-Butyl N-(1-benzofuran-3-yl)carbamate serves as a versatile precursor for synthesizing and screening novel cholinesterase inhibitors, where minor structural modifications produce large potency shifts [2]. Procurement of this specific intermediate ensures synthetic access to this potency range, whereas substitution with non-carbamate or regioisomeric benzofurans eliminates this activity profile entirely.

Cytoskeletal Research: Benzofuran Carbamates as Tubulin Polymerization Modulators

Carbamate-containing benzofurans uniquely exhibit tubulin polymerization inhibitory activity, whereas benzofuran and non-carbamate dihydrobenzofuran derivatives show no measurable effect [1]. tert-Butyl N-(1-benzofuran-3-yl)carbamate provides the essential carbamate pharmacophore for investigating benzofuran-based cytoskeletal modulators. Researchers studying tubulin dynamics, mitotic spindle formation, or cytoskeleton-targeting agents should prioritize this compound over carbamate-lacking benzofuran analogs, which are inactive in validated tubulin assembly assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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